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Compound of Interest

Compound Name: Disulfo-ICG carboxylic acid

Cat. No.: B12379546 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of proteins

and antibodies labeled with Disulfo-Indocyanine Green (Disulfo-ICG). The following sections

offer a comprehensive guide to the labeling process, purification methodologies, and

subsequent analysis to ensure the generation of high-quality conjugates for research and

development applications.

Introduction
Indocyanine Green (ICG) is a near-infrared (NIR) fluorescent dye widely used in medical

diagnostics and preclinical imaging.[1][2] Its sulfonated derivative, Disulfo-ICG, offers improved

water solubility while maintaining favorable spectral properties. The covalent labeling of

proteins and antibodies with Disulfo-ICG enables the development of targeted imaging agents

and other fluorescent probes. However, the labeling reaction often results in a heterogeneous

mixture containing the desired conjugate, unconjugated dye, and potentially aggregated

protein.[3] Therefore, a robust purification strategy is critical to isolate the pure, labeled protein

or antibody for downstream applications.

This guide details three common and effective purification techniques: Size Exclusion

Chromatography (SEC), Tangential Flow Filtration (TFF), and Reverse Phase Chromatography

(RPC). The choice of method will depend on the scale of the purification, the specific

characteristics of the protein or antibody, and the desired final purity.
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Labeling of Proteins and Antibodies with Disulfo-
ICG
The initial step in the workflow is the covalent conjugation of Disulfo-ICG to the target protein or

antibody. Amine-reactive derivatives of Disulfo-ICG, such as N-hydroxysuccinimide (NHS)

esters, are commonly used to target primary amines (e.g., lysine residues) on the protein

surface.[4][5]

Key Parameters in the Labeling Reaction:
Parameter Recommended Range Notes

Dye:Protein Molar Ratio 5:1 to 20:1

The optimal ratio should be

determined empirically for

each protein to achieve the

desired Degree of Substitution

(DOS) while minimizing

aggregation.[2][3]

Reaction pH 8.0 - 9.0

A slightly alkaline pH is

required for the efficient

reaction of NHS esters with

primary amines.[2]

Reaction Time 30 - 60 minutes

Incubation at room

temperature is typically

sufficient.[2][5]

Solvent DMSO for dye stock

Disulfo-ICG-NHS ester should

be dissolved in anhydrous

DMSO before adding to the

protein solution. The final

DMSO concentration in the

reaction mixture should be

kept low (<10%) to avoid

protein denaturation.[2]
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Following the labeling reaction, the purification process is essential to remove unreacted dye

and other impurities.

Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius.[6][7] It is a gentle, non-

denaturing method ideal for removing small molecules like unconjugated Disulfo-ICG from the

much larger labeled protein or antibody.

Principle: The chromatography column is packed with a porous resin. Larger molecules (the

labeled protein) are excluded from the pores and elute first, while smaller molecules (free dye)

enter the pores and have a longer path length, thus eluting later.[6][7]

Typical Performance:

Parameter Typical Value Reference

Purity >95% [3]

Recovery 82% - 107% [8]

Tangential Flow Filtration (TFF)
TFF, also known as cross-flow filtration, is a rapid and scalable method for concentrating and

desalting protein solutions.[9][10] It is particularly well-suited for larger sample volumes.

Principle: The sample solution is pumped tangentially across the surface of a semi-permeable

membrane.[9] The pressure gradient across the membrane (transmembrane pressure) drives

smaller molecules (free dye, buffer salts) through the membrane (permeate), while the larger

labeled protein is retained (retentate).[9] This process of buffer exchange is known as

diafiltration.

Typical Performance:
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Parameter Typical Value Notes

Purity High
Efficient removal of small

molecule impurities.[11]

Recovery >90% [12]

Scalability Excellent
Can be used for milliliter to liter

scale purifications.[9]

Reverse Phase Chromatography (RPC)
RPC separates molecules based on their hydrophobicity.[13] While it can be a high-resolution

technique, the use of organic solvents may lead to protein denaturation, so it should be used

with caution for antibodies and sensitive proteins.[14]

Principle: The stationary phase is hydrophobic (e.g., C4, C8, or C18 alkyl chains), and the

mobile phase is polar.[14] The labeled protein is loaded onto the column in a polar mobile

phase and eluted by increasing the concentration of an organic solvent (e.g., acetonitrile).[15]

More hydrophobic species will be retained longer on the column.

Typical Performance:

Parameter Typical Value Reference

Resolution High

Can separate species with

minor differences in

hydrophobicity.[14]

Compatibility Mass Spectrometry

Volatile mobile phases are

compatible with MS analysis.

[14]

Experimental Protocols
Protocol 1: Disulfo-ICG Labeling of an Antibody
This protocol describes a general method for labeling an antibody with a Disulfo-ICG NHS

ester.
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Antibody Preparation:

Dialyze the antibody against 1X PBS, pH 7.2-7.4, to remove any amine-containing buffers

(e.g., Tris or glycine).[2]

Adjust the antibody concentration to 2-10 mg/mL in a reaction buffer with a pH of 8.5 ± 0.5

(e.g., 0.1 M sodium bicarbonate).[2]

Dye Preparation:

Dissolve the Disulfo-ICG NHS ester in anhydrous DMSO to a concentration of 10 mM.[2]

Labeling Reaction:

Add the desired molar excess of the dissolved Disulfo-ICG NHS ester to the antibody

solution while gently vortexing. For initial experiments, a 10:1 molar ratio of dye to

antibody is a good starting point.[2]

Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.

[2][5]

Purification:

Proceed immediately to one of the purification protocols described below.

Protocol 2: Purification by Size Exclusion
Chromatography (SEC)

Column Equilibration:

Equilibrate a desalting column (e.g., Sephadex G-25) with 1X PBS, pH 7.2-7.4, according

to the manufacturer's instructions.[2]

Sample Loading:

Load the entire reaction mixture from the labeling step onto the top of the equilibrated

column.[2]
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Elution:

Allow the sample to enter the column bed.

Begin eluting with 1X PBS, pH 7.2-7.4.[2]

Collect fractions. The first colored fraction to elute will be the labeled antibody. The later-

eluting colored fraction will be the unconjugated dye.

Analysis:

Pool the fractions containing the labeled antibody.

Measure the absorbance at 280 nm and ~785 nm to determine the protein concentration

and degree of substitution.[2]

Protocol 3: Purification by Tangential Flow Filtration
(TFF)

System Setup:

Install a TFF capsule or cassette with an appropriate molecular weight cutoff (MWCO),

typically 30 kDa for an antibody of ~150 kDa.

Equilibrate the system with 1X PBS, pH 7.2-7.4.

Diafiltration:

Add the labeling reaction mixture to the sample reservoir and begin recirculation.

Perform diafiltration by continuously adding 1X PBS, pH 7.2-7.4, to the reservoir at the

same rate as the permeate is being removed. A common practice is to exchange 5-10

diavolumes of buffer to ensure complete removal of the free dye.

Concentration:

After diafiltration, concentrate the sample to the desired final volume by stopping the

addition of diafiltration buffer.
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Recovery and Analysis:

Recover the concentrated, purified labeled antibody from the system.

Determine the protein concentration and degree of substitution.

Analysis of Purified Labeled Proteins
Determination of Degree of Substitution (DOS)
The DOS, or the average number of dye molecules per protein, is a critical quality attribute.[2] It

can be calculated using absorbance measurements.[16][17]

Measure the absorbance of the purified conjugate at 280 nm (A280) and the absorbance

maximum of Disulfo-ICG (~785 nm, Amax).[2]

Calculate the protein concentration using the following formula, which corrects for the dye's

absorbance at 280 nm:

Protein Concentration (M) = [A280 - (Amax x CF)] / εprotein

Where CF is the correction factor (A280 of the free dye / Amax of the free dye) and

εprotein is the molar extinction coefficient of the protein.[17]

Calculate the dye concentration:

Dye Concentration (M) = Amax / εdye

Where εdye is the molar extinction coefficient of Disulfo-ICG at its Amax.

Calculate the DOS:

DOS = Dye Concentration (M) / Protein Concentration (M)

Recommended DOS: For most antibodies, an optimal DOS is between 2 and 10.[2]
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The purity of the final product should be assessed to ensure the absence of aggregates and

free dye.

SEC-HPLC: High-performance liquid chromatography with a size exclusion column is the

gold standard for quantifying high molecular weight aggregates.[18][19]

SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to

visualize the integrity of the labeled protein and confirm the absence of gross aggregation or

fragmentation.
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Caption: Experimental workflow for labeling and purification.
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Caption: Principles of different purification methods.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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